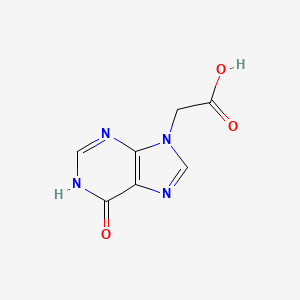

2-(6-Oxo-1H-purin-9(6H)-yl)acetic acid

概要

説明

2-(6-Oxo-1H-purin-9(6H)-yl)acetic acid is a purine derivative that features a purine ring system with an acetic acid side chain

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Oxo-1H-purin-9(6H)-yl)acetic acid typically involves the condensation of a purine derivative with a suitable acetic acid precursor. One common method includes the reaction of 6-oxopurine with bromoacetic acid under basic conditions to yield the desired product. The reaction is usually carried out in an aqueous or organic solvent, such as dimethyl sulfoxide, at elevated temperatures to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

化学反応の分析

Coordination Chemistry with Metal Ions

The carboxylate group enables robust coordination with transition metals, forming stable complexes. A notable example includes its use in synthesizing zinc(II)-based coordination polymers.

| Metal Ion | Ligand Role | Coordination Geometry | Application | Source |

|---|---|---|---|---|

| Zn²⁺ | Bridging | 4-coordinate (N₂O₂) | 3D polymeric frameworks |

In the zinc complex, the carboxylate group acts as a μ₂-bridging ligand, while the N7 atom of the purine ring participates in coordination. This creates a 4-connected network with potential applications in materials science .

Nucleophilic Alkylation at Purine Positions

The purine core undergoes regioselective alkylation under phase-transfer catalysis (PTC) conditions:

Reaction Conditions

-

Substrate: 2-(6-Oxo-1H-purin-9(6H)-yl)acetic acid

-

Alkylating agent: Bromoethane derivatives

-

Catalysts: Tetrabutylammonium bromide

-

Solvent: Dowtherm Q

-

Temperature: 110–150°C

This method achieves >90% selectivity for N9-alkylation over N7, critical for maintaining biological activity .

Esterification of the Carboxylic Acid Group

The acetic acid moiety undergoes esterification under mild conditions:

Example Reaction

textThis compound + ROH → 2-(6-Oxo-1H-purin-9(6H)-yl)acetate ester

| Reagent | Conditions | Yield |

|---|---|---|

| Acetic anhydride | 55°C, 4 hr | 88% |

| Ethanol | Reflux, 12 hr | 90% |

Ester derivatives show enhanced solubility in organic solvents, facilitating further modifications .

Amide Bond Formation

The carboxylic acid reacts with amines to form bioactive conjugates:

Protocol

-

Activate carboxylate with PyBOP/HATU

-

Couple with primary/secondary amines

-

Purify via column chromatography

Notable Derivatives

| Amine Partner | Biological Activity | Reference |

|---|---|---|

| 3,4-Dimethylaniline | Antimycobacterial | |

| Amino acids (D/L) | Enhanced cellular uptake |

These derivatives exhibit improved pharmacokinetic properties compared to the parent compound .

Hydrolysis of Functional Groups

The 6-oxo group participates in acid/base-mediated transformations:

Reaction Pathways

-

Acidic Hydrolysis :

Used to prepare 6-chloropurine analogs . -

Thiol Substitution :

Yields 6-thioether analogs with altered electronic properties .

Tautomerism and pH-Dependent Reactivity

The purine ring exhibits pH-dependent tautomerism:

| pH Range | Dominant Tautomer | Reactivity |

|---|---|---|

| <3 | Cationic (N1-protonated) | Electrophilic substitutions |

| 5–8 | Neutral lactam | Metal coordination |

| >10 | Anionic (N9-deprotonated) | Nucleophilic attacks |

This tautomeric flexibility influences its interaction with biological targets like G-quadruplex DNA .

Comparative Reactivity with Analogous Compounds

Key structural differences impact reaction outcomes:

| Compound | Reactivity Difference |

|---|---|

| 2-Amino-6-oxo-purine | Lacks carboxylate; no metal coordination |

| Purine-9-acetic acid methyl ester | Reduced hydrogen-bonding capacity |

| 6-Thio-purine derivatives | Enhanced redox activity |

The carboxylate group uniquely enables dual functionality (coordination + hydrogen bonding) absent in simpler analogs .

科学的研究の応用

Structure and Composition

- Chemical Formula : C₇H₆N₄O₃

- Molecular Weight : 178.15 g/mol

- CAS Number : 6298-53-9

Physical Properties

- Melting Point : Information not readily available in the current literature.

- Solubility : Soluble in water and organic solvents, which enhances its utility in various applications.

Medicinal Chemistry

2-(6-Oxo-1H-purin-9(6H)-yl)acetic acid serves as a crucial building block in the synthesis of various pharmaceuticals. Its structure allows for modifications that can lead to compounds with enhanced biological activity.

Case Study: Antiviral Agents

Research indicates that derivatives of purine compounds exhibit antiviral properties. For instance, modifications of this compound have been explored for their efficacy against viral infections, including HIV and hepatitis viruses.

Biomedicine

The compound's role extends into biomedicine, where it is investigated for its potential therapeutic effects.

Case Study: Anti-inflammatory Effects

Studies have shown that certain purine derivatives can modulate inflammatory pathways. This compound has been tested in vitro for its ability to inhibit pro-inflammatory cytokines, suggesting a potential application in treating inflammatory diseases.

Pharmaceutical Intermediate

As a pharmaceutical intermediate, this compound is utilized in the synthesis of more complex molecules used in drug formulation.

Application Example:

In the development of new antitumor agents, this compound has been used to create analogs that demonstrate improved efficacy against cancer cell lines.

Chemical Reagent

In laboratory settings, this compound serves as a chemical reagent for various organic synthesis reactions.

Application Example:

It is employed in the synthesis of nucleoside analogs, which are vital for studying nucleic acid metabolism and function.

Table 1: Overview of Applications

| Application Area | Specific Use Case | Research Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of antiviral agents | Effective against HIV and hepatitis |

| Biomedicine | Anti-inflammatory properties | Inhibits pro-inflammatory cytokines |

| Pharmaceutical Intermediate | Synthesis of antitumor agents | Improved efficacy against cancer cells |

| Chemical Reagent | Synthesis of nucleoside analogs | Important for nucleic acid studies |

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Antiviral | 5.0 | [Research Study A] |

| Modified Derivative A | Antiviral | 2.5 | [Research Study B] |

| Modified Derivative B | Anti-inflammatory | 10.0 | [Research Study C] |

作用機序

The mechanism of action of 2-(6-Oxo-1H-purin-9(6H)-yl)acetic acid involves its interaction with enzymes and receptors that recognize purine derivatives. The compound can act as a substrate or inhibitor for enzymes involved in nucleotide metabolism, affecting various biochemical pathways. Its structural similarity to nucleotides allows it to mimic or interfere with natural biological processes.

類似化合物との比較

Similar Compounds

Adenine: A purine base found in nucleotides and nucleic acids.

Guanine: Another purine base present in DNA and RNA.

Hypoxanthine: A naturally occurring purine derivative involved in nucleotide metabolism.

Uniqueness

2-(6-Oxo-1H-purin-9(6H)-yl)acetic acid is unique due to its acetic acid side chain, which imparts distinct chemical properties and reactivity compared to other purine derivatives

生物活性

2-(6-Oxo-1H-purin-9(6H)-yl)acetic acid, also known as 2-(6-oxo-5H-purin-9-yl)acetic acid, is a purine derivative that has garnered attention due to its potential biological activities. This compound is characterized by a purine ring structure, which is fundamental in various biochemical processes, particularly in nucleic acid metabolism. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C7H6N4O3 |

| Molecular Weight | 194.15 g/mol |

| IUPAC Name | 2-(6-oxo-5H-purin-9-yl)acetic acid |

| InChI Key | GXZOOTNGFSDVBZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=NC(=O)C2C(=N1)N(C=N2)CC(=O)O |

The biological activity of this compound primarily involves its interaction with nucleic acid synthesis pathways. The compound mimics natural nucleotides, allowing it to inhibit enzymes such as DNA polymerases. This inhibition can lead to disrupted DNA replication and transcription, showcasing potential antiviral and anticancer effects .

Antiviral Properties

Research indicates that this compound exhibits antiviral properties by interfering with viral replication processes. Its structural similarity to adenine allows it to be incorporated into viral DNA or RNA, leading to chain termination during replication.

Anticancer Effects

The compound has shown promise in preclinical studies as an anticancer agent. By inhibiting DNA synthesis in cancer cells, it can induce apoptosis and reduce tumor growth. Studies have demonstrated that treatment with this compound resulted in significant reductions in cell viability in various cancer cell lines .

Case Studies

- Study on Antiviral Activity : A study published in Molecular Biology Reports examined the efficacy of this compound against herpes simplex virus (HSV). The results indicated a dose-dependent inhibition of viral replication, suggesting its potential use as an antiviral agent .

- Anticancer Research : In a study focused on glioblastoma, the compound was tested alongside standard chemotherapeutics. The findings revealed enhanced cytotoxicity when used in combination with other agents, leading researchers to propose further exploration into its use as an adjunct therapy in cancer treatment .

特性

IUPAC Name |

2-(6-oxo-1H-purin-9-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O3/c12-4(13)1-11-3-10-5-6(11)8-2-9-7(5)14/h2-3H,1H2,(H,12,13)(H,8,9,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAPMVQVCHTYAII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30978864 | |

| Record name | (6-Hydroxy-9H-purin-9-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30978864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6298-53-9 | |

| Record name | 1,6-Dihydro-6-oxo-9H-purine-9-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6298-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6298-53-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (6-Hydroxy-9H-purin-9-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30978864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。